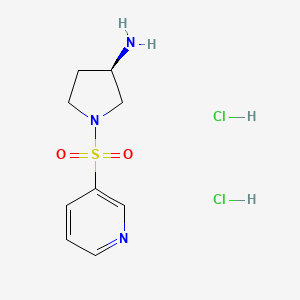
1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride, also known as N,N-dimethyl-2-aminocyclohexanone hydrochloride (DACH), is a cyclic amine compound commonly used as a reagent in organic synthesis. It is a colorless, crystalline solid that is soluble in water and organic solvents. DACH has a wide range of applications in the laboratory, including in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
DACH is a colorless, crystalline solid that is soluble in water and organic solvents. It acts as a nucleophile, reacting with electrophiles to form new bonds. This reaction is known as nucleophilic substitution, and is the basis for many of the reactions involving DACH.
Biochemical and Physiological Effects
DACH is not known to have any direct physiological effects, as it is not absorbed by the body. However, it can be used as a reagent in the synthesis of a number of pharmaceuticals and agrochemicals that have physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DACH in laboratory experiments is its wide range of applications. It is a versatile reagent that can be used in the synthesis of a number of different compounds. However, it is important to note that DACH is a hazardous material and should be handled with care.
Orientations Futures
In the future, DACH may be used in the synthesis of a wider range of compounds, such as peptides and proteins. Additionally, it may be used in the development of new pharmaceuticals, agrochemicals, and fine chemicals. It may also be used in the development of new catalysts, which could lead to more efficient and cost-effective synthetic pathways. Finally, DACH may be used to develop new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
DACH is typically synthesized via a two-step process, beginning with the reaction of cyclohexanone with 2-aminoethanol. This reaction produces a cyclic amine, which is then reacted with hydrochloric acid to form the desired product, DACH hydrochloride.
Applications De Recherche Scientifique
DACH is widely used as a reagent in organic synthesis, and has been used in the synthesis of a number of pharmaceuticals and agrochemicals, including the antimalarial drug artemisinin, the anti-cancer drug paclitaxel, and the herbicide paraquat. DACH has also been used in the synthesis of a number of fine chemicals, such as dyes, surfactants, and polymers.
Propriétés
IUPAC Name |
1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-11(2,3)10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBEBWGNVBGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)


![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)
